molecular formula C22H18N2O3S B2834926 (Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1009581-23-0

(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

Cat. No. B2834926
M. Wt: 390.46
InChI Key: FCNZXRUGANCPMY-ATVHPVEESA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and stability. It may also include studying the compound’s chemical properties like acidity, basicity, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing novel derivatives of related compounds and analyzing their structures through techniques like NMR spectroscopy and X-ray structural analysis. For instance, Kulakov et al. (2016) synthesized novel benzylidene and furylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines, confirming their structures via NMR spectroscopy and establishing the major Z-isomer through X-ray structural analysis. This type of research is fundamental in understanding the chemical properties and potential reactivity of such compounds (Kulakov et al., 2016).

Antimicrobial Activity

Several studies have been conducted to evaluate the antimicrobial activity of compounds similar to the one . For example, Chehrouri and Othman (2021) synthesized seco-acyclo-N-diazolyl-thione nucleosides analogous from acetic acid and evaluated their complex formation with ions like Pb(II) and Hg(II) along with their in vitro antibacterial activity, showing variable activity against Gram-positive and Gram-negative bacteria (Chehrouri & Othman, 2021).

Antifungal and Anti-inflammatory Properties

Compounds in this category have also been explored for their antifungal and anti-inflammatory properties. For instance, Weng et al. (2012) synthesized new benzo[d]thiazol-2(3H)-ones and evaluated their antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, finding moderate inhibition activity (Weng et al., 2012). Additionally, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities, revealing moderate activity at certain dose levels compared to indomethacin (Tozkoparan et al., 1999).

Safety And Hazards

This involves studying the toxicity of the compound and any hazards associated with its use. It includes information on handling, storage, and disposal of the compound .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or further studies that could be done to better understand its properties .

properties

IUPAC Name

(13Z)-16-acetyl-13-benzylidene-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13(25)18-19-15-10-6-7-11-16(15)27-22(18,2)23-21-24(19)20(26)17(28-21)12-14-8-4-3-5-9-14/h3-12,18-19H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZXRUGANCPMY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

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